Cas no 82266-85-1 (Impurity C of Alfacalcidol)
Impurity C of Alfacalcidol Chemical and Physical Properties
Names and Identifiers
-
- (6aR,7R,9aR)-11-((3S,5R)-3,5-dihydroxy-2-Methylcyclohex-1-en-1-yl)-6a-Methyl-7-((R)-6-Methylheptan-2-yl)-2-phenyl-4a,5,6,6a,7,8,9,9a-octahydrocyclopenta[f][1,2,4]triazolo[1,2-a]cinnoline-1,3(2H,11H)-d
- Impurity C of Alfacalcidol
- 82266-85-1
- (6aR,7R,9aR)-11-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl]-6a-methyl-7-(6-methylheptan-2-yl)-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][1,2,4]triazolo[1,2-a]cinnoline-1,3(2H)-dione
- DA-74460
- CS-1178
- DTXSID50856150
- (10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-14-methyl-13-[(2R)-6-methylheptan-2-yl]-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione
- HY-13294
- MS-30362
-
- Inchi: 1S/C35H49N3O4/c1-21(2)10-9-11-22(3)28-14-15-29-27-20-31(26-18-25(39)19-32(40)23(26)4)38-34(42)36(24-12-7-6-8-13-24)33(41)37(38)30(27)16-17-35(28,29)5/h6-8,12-13,20-22,25,28-32,39-40H,9-11,14-19H2,1-5H3/t22-,25+,28-,29+,30-,31+,32+,35-/m1/s1
- InChI Key: PTIHYNIKYFVMFI-NMEOVDRUSA-N
- SMILES: O=C1N(C2C=CC=CC=2)C(=O)N2[C@@H]3CC[C@@]4([C@H](CC[C@H]4C3=C[C@H](N12)C1C[C@H](O)C[C@H](O)C=1C)[C@H](C)CCCC(C)C)C
Computed Properties
- Exact Mass: 575.37230705 g/mol
- Monoisotopic Mass: 575.37230705 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 42
- Rotatable Bond Count: 7
- Complexity: 1130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 575.8
- XLogP3: 6.2
- Topological Polar Surface Area: 84.3
Experimental Properties
- Color/Form: Solid
- Density: 1.23±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 677.3±65.0 °C at 760 mmHg
- Flash Point: 363.4±34.3 °C
- Solubility: Insuluble (6.9E-5 g/L) (25 ºC),
- Vapor Pressure: 0.0±2.2 mmHg at 25°C
Impurity C of Alfacalcidol Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / wear protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p2393 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
- Storage Condition:4°C, protect from light, stored under nitrogen
Impurity C of Alfacalcidol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci10832-100mg |
Impurity C of Alfacalcidol |
82266-85-1 | 98% | 100mg |
¥9249.00 | 2022-04-27 | |
| ChemScence | CS-1178-1mg |
Impurity C of Alfacalcidol |
82266-85-1 | 99.81% | 1mg |
$600.0 | 2021-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A32200-1mg |
Impurity C of Alfacalcidol |
82266-85-1 | 99% | 1mg |
¥4998.0 | 2023-09-09 | |
| Chemenu | CM203921-100mg |
Impurity C of Alfacalcidol |
82266-85-1 | 98% | 100mg |
$737 | 2021-06-09 | |
| MedChemExpress | HY-13294-1mg |
Impurity C of Alfacalcidol |
82266-85-1 | 99.81% | 1mg |
¥4200 | 2024-04-17 | |
| Chemenu | CM203921-100mg |
Impurity C of Alfacalcidol |
82266-85-1 | 98% | 100mg |
$737 | 2022-06-10 | |
| MedChemExpress | HY-13294-5mg |
Impurity C of Alfacalcidol |
82266-85-1 | 99.81% | 5mg |
¥9500 | 2024-04-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I877224-1mg |
Impurity C of Alfacalcidol |
82266-85-1 | ≥99% | 1mg |
¥4,275.00 | 2022-01-13 | |
| eNovation Chemicals LLC | Y1313296-1mg |
(6aR,7R,9aR)-11-((3S,5R)-3,5-dihydroxy-2-Methylcyclohex-1-en-1-yl)-6a-Methyl-7-((R)-6-Methylheptan-2-yl)-2-phenyl-4a,5,6,6a,7,8,9,9a-octahydrocyclopenta[f][1,2,4]triazolo[1,2-a]cinnoline-1,3(2H,11H)-dione |
82266-85-1 | 99% | 1mg |
$655 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1313296-5mg |
(6aR,7R,9aR)-11-((3S,5R)-3,5-dihydroxy-2-Methylcyclohex-1-en-1-yl)-6a-Methyl-7-((R)-6-Methylheptan-2-yl)-2-phenyl-4a,5,6,6a,7,8,9,9a-octahydrocyclopenta[f][1,2,4]triazolo[1,2-a]cinnoline-1,3(2H,11H)-dione |
82266-85-1 | 99% | 5mg |
$1475 | 2024-06-06 |
Impurity C of Alfacalcidol Production Method
Production Method 1
2.1 Reagents: Potassium carbonate Solvents: Methanol
Production Method 2
Production Method 3
2.1 Reagents: Mercuric acetate Solvents: Dichloromethane
3.1 Reagents: Potassium carbonate Solvents: Methanol
Impurity C of Alfacalcidol Raw materials
Impurity C of Alfacalcidol Preparation Products
Impurity C of Alfacalcidol Related Literature
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on Impurity C of Alfacalcidol
Impurity C of Alfacalcidol (CAS No. 82266-85-1): A Comprehensive Overview
Impurity C of Alfacalcidol, identified by its Chemical Abstracts Service (CAS) number 82266-85-1, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This impurity, derived from the synthesis and metabolism of the vitamin D analog alfacalcidol, has garnered considerable attention due to its unique pharmacological properties and potential applications in medical research. This article provides an in-depth exploration of Impurity C of Alfacalcidol, discussing its chemical structure, biological significance, and recent advancements in its study and application.
The chemical structure of Impurity C of Alfacalcidol (CAS No. 82266-85-1) is characterized by a specific arrangement of functional groups that distinguishes it from its parent compound, alfacalcidol. Alfacalcidol itself is a synthetic analog of vitamin D3, primarily used to treat secondary hyperparathyroidism and renal osteodystrophy. The formation of Impurity C during the synthesis or metabolic processes of alfacalcidol introduces a novel compound with distinct biochemical interactions. Understanding these interactions is crucial for optimizing the therapeutic efficacy and safety profile of alfacalcidol-based treatments.
In recent years, research on Impurity C of Alfacalcidol has expanded significantly, driven by advancements in analytical techniques and computational modeling. Studies have revealed that this impurity exhibits unique binding affinities to vitamin D receptors (VDRs), which are pivotal in regulating calcium and phosphate metabolism. The precise binding mechanism of Impurity C has been a focal point for researchers aiming to develop more selective vitamin D analogs with improved therapeutic outcomes. For instance, computational studies have demonstrated that the structural modifications in Impurity C enhance its binding stability to VDRs, potentially leading to more potent and longer-lasting effects compared to alfacalcidol.
The biological significance of Impurity C of Alfacalcidol extends beyond its structural uniqueness. Preclinical studies have indicated that this impurity may possess anti-inflammatory properties, making it a promising candidate for treating chronic inflammatory conditions. The anti-inflammatory effects are attributed to its ability to modulate the expression of key cytokines and transcription factors involved in inflammation pathways. This discovery has opened new avenues for therapeutic development, particularly in conditions where traditional vitamin D analogs alone may not suffice.
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